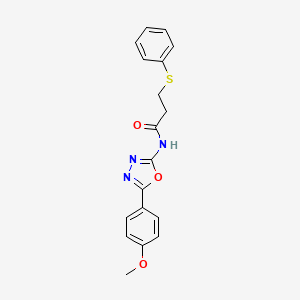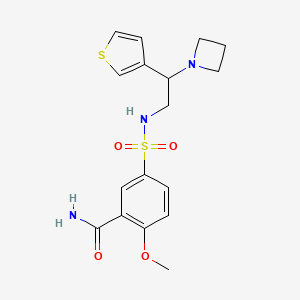
5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a novel molecule that appears to be designed for therapeutic purposes, potentially as a prodrug that can be activated in situ. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds that function as prodrugs and can be activated to exert cytotoxic effects, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) .
Synthesis Analysis
The synthesis of related compounds, such as the DNA crosslinking agent derived from CB1954, involves the formation of an aziridinyl nitroso compound from its hydroxylamine precursor . This process includes the spontaneous reaction with oxygen in aqueous solutions and the use of mild biological reducing agents for re-reduction. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis .
Molecular Structure Analysis
The molecular structure of the compound suggests that it contains an azetidine ring, which is a four-membered nitrogen-containing ring, similar to the aziridine ring found in the compounds discussed in the papers . The presence of a thiophene moiety and a sulfamoyl group indicates that the compound could interact with biological systems in a specific manner, potentially through enzyme-mediated transformations.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reduction of nitroso compounds to hydroxylamines, which can then induce cytotoxicity and DNA interstrand crosslinking in cells . The effectiveness of these reactions is influenced by the presence of biological reducing agents and other factors such as the inclusion of acetyl coenzyme A . The compound may undergo similar reactions, depending on its specific functional groups and the intended biological target.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly provided, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the compound would be influenced by the presence of the azetidine and thiophene rings, as well as the sulfamoyl and methoxy groups. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Bioactivation and DNA Interaction
Another line of research has focused on the bioactivation of related compounds and their subsequent interactions with DNA. For example, the active form of CB 1954, a compound structurally related to the one , has been shown to undergo bioreduction to produce highly cytotoxic hydroxylamine derivatives capable of forming DNA-DNA interstrand crosslinks. This reaction mechanism underscores the potential of such compounds in targeted cancer therapies, particularly in gene-directed enzyme prodrug therapy (GDEPT) contexts, by selectively damaging cancerous cells' DNA (Knox et al., 1991).
Synthesis and Drug Development
The synthesis of compounds with azetidinone structures, similar to the core of the compound of interest, has been extensively studied, with applications in developing new classes of antibiotics and pharmaceutical agents. These studies encompass methodologies for creating substituted azetidinones, which are crucial intermediates in the synthesis of β-lactam antibiotics, showcasing the significant role of such compounds in advancing antibiotic therapy (Woulfe & Miller, 1985).
Eigenschaften
IUPAC Name |
5-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-16-4-3-13(9-14(16)17(18)21)26(22,23)19-10-15(20-6-2-7-20)12-5-8-25-11-12/h3-5,8-9,11,15,19H,2,6-7,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDVPMKYUVQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

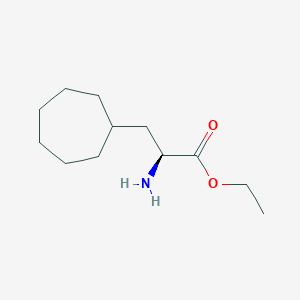
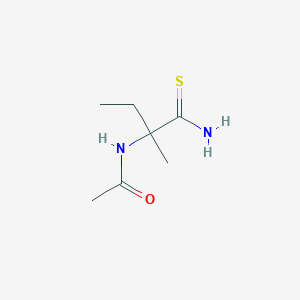
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
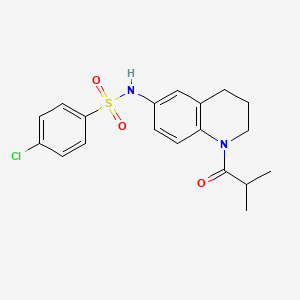
![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
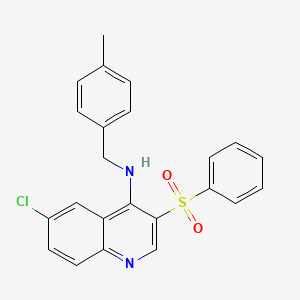
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
